molecular formula C18H13N3O B12675265 Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- CAS No. 364043-77-6

Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso-

Cat. No.: B12675265
CAS No.: 364043-77-6
M. Wt: 287.3 g/mol
InChI Key: WKFMQFSCDPRVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitroso group at the 3-position, a methyl group at the 7-position, and a naphthalenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through the condensation of 2-aminopyridine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Naphthalenyl Group: The naphthalenyl group can be introduced at the 2-position via a Suzuki coupling reaction, which involves the reaction of a naphthalenyl boronic acid with the corresponding halogenated imidazo-pyridine derivative in the presence of a palladium catalyst.

    Nitrosation: The final step involves the introduction of the nitroso group at the 3-position. This can be achieved through the reaction of the imidazo-pyridine derivative with nitrous acid or a nitrosating agent such as sodium nitrite in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.

    Reduction: The nitroso group can also be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo-pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo-pyridine derivatives depending on the reagents used.

Scientific Research Applications

Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-: Lacks the nitroso group, which significantly alters its chemical reactivity and biological activity.

    Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-: Lacks the naphthalenyl group, which affects its overall molecular structure and properties.

    Imidazo(1,2-a)pyridine, 2-(2-naphthalenyl)-3-nitroso-: Lacks the methyl group, which influences its steric and electronic properties.

Uniqueness

Imidazo(1,2-a)pyridine, 7-methyl-2-(2-naphthalenyl)-3-nitroso- is unique due to the presence of both the nitroso and naphthalenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

CAS No.

364043-77-6

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

7-methyl-2-naphthalen-2-yl-3-nitrosoimidazo[1,2-a]pyridine

InChI

InChI=1S/C18H13N3O/c1-12-8-9-21-16(10-12)19-17(18(21)20-22)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3

InChI Key

WKFMQFSCDPRVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.